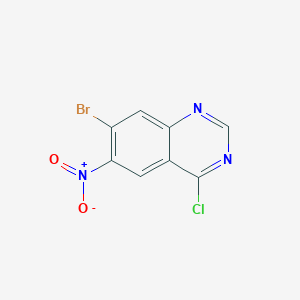

7-Bromo-4-chloro-6-nitroquinazoline

Description

Properties

IUPAC Name |

7-bromo-4-chloro-6-nitroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFMVWYFEFZBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Br)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 7 Bromo 4 Chloro 6 Nitroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinazoline (B50416) Core

The presence of a pyrimidine (B1678525) ring fused to a benzene (B151609) ring makes the quinazoline system susceptible to nucleophilic attack, particularly at the 4-position. nih.gov This reactivity is significantly enhanced in 7-Bromo-4-chloro-6-nitroquinazoline due to the strong electron-withdrawing nature of the substituents. The general mechanism for these SNAr reactions is typically a two-step addition-elimination process. libretexts.org

Regioselectivity of Nucleophilic Displacement at the 4-Position

Nucleophilic aromatic substitution (SNAr) on substituted quinazolines is highly regioselective. The chlorine atom at the C4 position is preferentially displaced by nucleophiles. This marked preference is a well-documented phenomenon in quinazoline chemistry, particularly for precursors like 2,4-dichloroquinazolines which serve as a model for understanding this reactivity. nih.govmdpi.com The C4 position is the most activated site for nucleophilic attack in the quinazoline ring system. beilstein-journals.orgnih.gov

Theoretical calculations, such as those analyzing the Lowest Unoccupied Molecular Orbital (LUMO), on similar quinazoline precursors show that the C4 carbon has a greater contribution to the LUMO, indicating it is the most electrophilic center and thus the most susceptible to nucleophilic attack. nih.gov This inherent reactivity is exploited in the synthesis of various 4-substituted quinazolines, where the regioselectivity is consistently preserved under different reaction conditions with a range of amine nucleophiles. nih.govmdpi.com

| Precursor Example | Position of Nucleophilic Attack | Supporting Evidence |

| 2,4-Dichloroquinazoline (B46505) | C4 | Greater contribution of C4 orbitals to LUMO nih.gov |

| 2-Chloro-4-sulfonylquinazolines | C4 | Azide first replaces the sulfonyl group at C4 nih.gov |

| General 4-Chloroquinazolines | C4 | Widely used for synthesis of 4-aminoquinazolines frontiersin.orgnih.govresearchgate.net |

Impact of the Bromo and Nitro Substituents on SNAr Reactivity and Rate Enhancement

The rate and feasibility of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. For this compound, both the bromo and nitro groups are electron-withdrawing, which significantly activates the quinazoline core towards nucleophilic attack.

The nitro group (—NO₂), in particular, is a powerful activating group. Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, delocalizes the negative charge of the anionic intermediate (Meisenheimer complex), thereby stabilizing it and lowering the activation energy of the reaction. libretexts.orgechemi.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In this molecule, the 6-nitro group is para to the C4-position, providing substantial rate enhancement. echemi.com The 7-bromo substituent further withdraws electron density via its inductive effect, increasing the electrophilicity of the reaction center.

The combined electronic effects of these substituents make the displacement of the 4-chloro group a rapid and efficient process. Studies on analogous systems like 4-bromo-5-nitrophthalonitrile confirm that the presence of both bromo and nitro groups leads to high reactivity in SNAr reactions. researchgate.net

Table of Substituent Effects on SNAr Reactivity

| Substituent | Position | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| 6-Nitro (—NO₂) | Para to C4 | Strong -I, -M | Strong activation, stabilizes intermediate libretexts.orgechemi.com |

Formation and Stability of Meisenheimer Complexes in SNAr Pathways

A key feature of the SNAr mechanism is the formation of a discrete, anionic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.org This complex results from the initial attack of the nucleophile on the electron-deficient carbon atom. In the case of this compound, the nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate. libretexts.org

The stability of this Meisenheimer complex is crucial to the reaction pathway. The strong electron-withdrawing groups, especially the 6-nitro group, are highly effective at delocalizing the negative charge through resonance, thereby stabilizing the complex. libretexts.orgwikipedia.org While historically considered essential intermediates, recent studies suggest that for some systems, the SNAr reaction may proceed through a concerted pathway where the Meisenheimer complex is a transition state rather than a true intermediate. rsc.orgbris.ac.uk However, for highly activated substrates like this compound, the formation of a relatively stable Meisenheimer complex is the generally accepted pathway. wikipedia.orgresearchgate.net

Electrophilic Substitution Reactions on the Quinazoline Ring System

In contrast to its high reactivity towards nucleophiles, the electron-deficient quinazoline ring is generally deactivated towards electrophilic substitution.

Nitration of Quinazolines: Understanding Regiochemical Preferences (e.g., 6-nitroquinazoline (B1619102) formation)

Nitration is the principal known electrophilic substitution reaction for the unsubstituted quinazoline ring. nih.gov The reaction is typically carried out using fuming nitric acid in concentrated sulfuric acid. Due to the deactivating nature of the heterocyclic ring, the substitution occurs on the benzene ring portion of the molecule.

The regiochemical outcome is dictated by the electronic properties of the quinazoline system. The predicted order of reactivity for electrophilic attack is C8 > C6 > C5 > C7. nih.gov In practice, the nitration of quinazoline yields 6-nitroquinazoline as the major product. nih.gov This preference for substitution at the 6-position is consistent with the calculated reactivity order. Traditional nitration methods often employ harsh and corrosive acids, and can sometimes result in poor regioselectivity for other aromatic systems, but for quinazoline, the outcome is relatively specific. frontiersin.orgfrontiersin.org

Influence of Existing Substituents on Electrophilic Attack Sites

The quinazoline ring system is inherently electron-deficient. The presence of a strongly electron-withdrawing nitro group at the 6-position further deactivates the benzene ring portion of the molecule towards electrophilic aromatic substitution. masterorganicchemistry.comkhanacademy.org This deactivation is a consequence of the resonance and inductive effects of the nitro group, which decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less susceptible to attack by electrophiles. masterorganicchemistry.comkhanacademy.orgmasterorganicchemistry.comyoutube.com

Conversely, the pyrimidine ring of the quinazoline is also deactivated due to the electronegativity of the nitrogen atoms. reddit.com In the case of this compound, any potential electrophilic attack would preferentially occur on the benzene ring, despite its deactivation, as the pyrimidine ring is generally more resistant to such reactions. The directing effects of the existing substituents would then come into play. The bromo and chloro groups are deactivating yet ortho-, para-directing, while the nitro group is a strong deactivator and a meta-director.

Advanced Cross-Coupling Reactions for Functionalization at Halogenated Positions

The presence of two different halogen atoms at positions 4 and 7 allows for selective functionalization through various cross-coupling reactions. libretexts.org The differential reactivity of the C-Cl and C-Br bonds is key to achieving regioselectivity in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org In the context of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to a palladium(0) catalyst allows for selective reactions at the 7-position. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org For this compound, Sonogashira coupling can be selectively performed at the C-7 position due to the higher reactivity of the C-Br bond. researchgate.netnih.gov

Reaction Conditions: Typical conditions involve a palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base (e.g., triethylamine) in a suitable solvent like toluene (B28343). researchgate.netnih.gov

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction utilizes an organoboron reagent (like a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Similar to the Sonogashira reaction, the Suzuki-Miyaura coupling can be directed to the C-7 position of this compound. nih.govmdpi.com

Reaction Conditions: A common catalytic system includes a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as sodium carbonate or potassium carbonate, and a solvent system like toluene/water. libretexts.orgmdpi.com

| Reaction | Description | Typical Catalysts | Common Reagents |

|---|---|---|---|

| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.orgwikipedia.org | PdCl₂(PPh₃)₂, CuI | Terminal alkynes, Et₃N |

| Suzuki-Miyaura Coupling | Couples an organoboron reagent with an organohalide. libretexts.orgnih.gov | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Arylboronic acids, Na₂CO₃ |

While palladium is dominant in C-C bond formation, copper-catalyzed reactions are valuable for creating carbon-heteroatom bonds. These reactions, often referred to as Ullmann-type couplings, can be employed to introduce functionalities like ethers, thioethers, and amines. The conditions for these reactions can often be tuned to favor substitution at either the C-4 or C-7 position, although the C-Br bond at position 7 is generally more reactive.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. beilstein-journals.orgresearchgate.net This reaction is exceptionally useful for introducing a wide variety of primary and secondary amines, as well as other nitrogen-containing groups, onto the quinazoline core. beilstein-journals.orgresearchgate.net

As with other palladium-catalyzed reactions, the greater reactivity of the C-Br bond allows for selective amination at the C-7 position of this compound. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve high yields and regioselectivity. beilstein-journals.org

Reaction Conditions: These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) in a solvent like toluene or dioxane. researchgate.net

Other Strategic Chemical Transformations and Functional Group Interconversions

Beyond cross-coupling reactions, the functional groups on this compound can undergo other important transformations.

The nitro group at the 6-position is readily reduced to an amino group, which can then serve as a handle for further synthetic modifications. organic-chemistry.org This transformation is crucial as it opens up a different set of derivatization possibilities, such as diazotization followed by substitution, acylation, or alkylation.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. unimi.it

Common Reducing Agents:

Tin(II) chloride (SnCl₂) in hydrochloric acid: A classic method for nitro group reduction.

Iron (Fe) powder in acetic acid or hydrochloric acid: Another widely used and economical method. researchgate.net

Catalytic hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). organic-chemistry.org Care must be taken as this can also lead to dehalogenation.

Sodium dithionite (B78146) (Na₂S₂O₄): A milder reducing agent often used when other sensitive functional groups are present.

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| SnCl₂/HCl | Often performed at elevated temperatures. | A robust and widely used method. |

| Fe/AcOH or HCl | Reaction is typically heterogeneous. researchgate.net | Cost-effective for large-scale reductions. researchgate.net |

| H₂/Pd/C | Performed under a hydrogen atmosphere. organic-chemistry.org | Can potentially lead to dehalogenation. organic-chemistry.org |

| Na₂S₂O₄ | Usually carried out in a biphasic system (e.g., water/dichloromethane). | A milder alternative to metal/acid systems. |

Halogen-Exchange Reactions and Derivatization at Bromine and Chlorine Positions

The chemical reactivity of this compound is characterized by the presence of two halogen atoms at positions C4 and C7, which are susceptible to nucleophilic substitution and other transformations. The electronic environment of the quinazoline core, significantly influenced by the electron-withdrawing nitro group at the C6 position, dictates the regioselectivity and feasibility of these reactions.

The chlorine atom at the C4 position is particularly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the combined electron-withdrawing effects of the adjacent nitrogen atom in the pyrimidine ring and the nitro group on the benzene ring. These features render the C4 carbon atom highly electrophilic and thus a prime target for nucleophiles. In contrast, the bromine atom at the C7 position, while also on an electron-deficient ring system, is generally less reactive towards nucleophilic substitution under typical SNAr conditions. However, the C7-bromo group is well-suited for participation in palladium-catalyzed cross-coupling reactions, providing a versatile handle for the introduction of a wide array of substituents.

Nucleophilic Substitution at the C4-Chloro Position

The C4-chloro substituent is readily displaced by a variety of nucleophiles. This reaction is a cornerstone in the synthesis of numerous biologically active quinazoline derivatives. The general mechanism involves the attack of a nucleophile at the C4 position, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product.

Studies on analogous 2,4-dihaloquinazolines have consistently demonstrated that nucleophilic attack occurs preferentially at the C4 position. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), on similar systems have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 carbon, and the activation energy for nucleophilic attack at this site is lower compared to other positions. mdpi.com

Common nucleophiles employed in the substitution of the C4-chloro group include amines, alcohols, and thiols. For instance, the reaction with various primary and secondary amines proceeds efficiently to afford the corresponding 4-aminoquinazoline derivatives. These reactions are often carried out in a polar solvent, such as isopropanol (B130326) or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated.

Table 1: Representative Nucleophilic Substitution Reactions at the C4-Position

| Entry | Nucleophile | Reagent/Conditions | Product |

| 1 | Aniline (B41778) | Isopropanol, reflux | 7-Bromo-N-phenyl-6-nitroquinazolin-4-amine |

| 2 | Morpholine | DMF, 80 °C | 4-(7-Bromo-6-nitroquinazolin-4-yl)morpholine |

| 3 | Sodium methoxide | Methanol, reflux | 7-Bromo-4-methoxy-6-nitroquinazoline |

| 4 | Benzylamine | Ethanol, reflux | N-Benzyl-7-bromo-6-nitroquinazolin-4-amine |

This table presents expected reactions based on the known reactivity of similar 4-chloroquinazolines.

Derivatization at the C7-Bromo Position

While less susceptible to direct nucleophilic substitution, the C7-bromo position is an excellent handle for derivatization through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

This regioselective derivatization allows for the introduction of aryl, heteroaryl, or alkyl groups at the C7 position, while leaving the C4-chloro group intact for subsequent nucleophilic substitution. This orthogonal reactivity is highly valuable in the synthesis of complex, polysubstituted quinazolines.

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions at the C7-Position

| Entry | Boronic Acid/Ester | Catalyst/Conditions | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, reflux | 4-Chloro-6-nitro-7-phenylquinazoline |

| 2 | 3-Thienylboronic acid | PdCl₂(dppf), K₂CO₃, Dioxane, 90 °C | 4-Chloro-6-nitro-7-(thiophen-3-yl)quinazoline |

| 3 | Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C | 4-Chloro-7-methyl-6-nitroquinazoline |

This table illustrates potential Suzuki-Miyaura reactions based on established protocols for aryl bromides.

The sequential nature of these reactions, where the C4-chloro group can be substituted first, followed by a cross-coupling reaction at the C7-bromo position (or vice versa), provides a robust strategy for the synthesis of a diverse library of this compound derivatives. The specific reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and selectivity in these transformations.

Derivatization Strategies and Applications As a Versatile Chemical Scaffold

Rational Design of Diversified Quinazoline (B50416) Libraries Utilizing 7-Bromo-4-chloro-6-nitroquinazoline as a Core Scaffold

The rational design of chemical libraries is a fundamental strategy in drug discovery and materials science. The multi-functional nature of this compound makes it an attractive, albeit underutilized, starting point for such endeavors. The distinct reactivity of the chloro and bromo substituents allows for orthogonal chemical modifications, which is a key principle in the design of diverse molecular libraries. In theory, one could envision a library synthesis where the chlorine at the C4 position is first displaced by a range of amines, alcohols, or thiols. Subsequently, the bromine at the C7 position could be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to introduce a second point of diversity. The nitro group could then be reduced to an amine, providing a third site for diversification through amide bond formation or reductive amination.

Despite this theoretical potential, there is a lack of specific examples in the scientific literature of comprehensive quinazoline libraries being constructed from this particular scaffold.

Synthesis of Multi-Functionalized Quinazoline Derivatives via Sequential Transformations

Sequential transformation is a powerful synthetic strategy that allows for the stepwise construction of complex molecules with a high degree of control over the final structure. The different reactive sites on this compound are ideally suited for such a strategy. A hypothetical reaction sequence could commence with the selective substitution of the more labile 4-chloro group. This could be followed by a modification of the 7-bromo position, and finally, transformation of the 6-nitro group. This stepwise approach would enable the synthesis of a wide array of multi-functionalized quinazoline derivatives with precise control over the substitution pattern.

While general methods for the sequential functionalization of quinazoline rings are known, specific and detailed research findings outlining such transformations starting from this compound are not readily found.

Exploration of this compound as a Key Intermediate in the Synthesis of Complex Chemical Structures

The utility of a chemical compound as a key intermediate is demonstrated by its successful application in the total synthesis of complex natural products or in the industrial-scale production of pharmaceuticals. For instance, related structures like 7-bromo-6-chloro-4(3H)-quinazolinone have been identified as key intermediates in the synthesis of the anticoccidial drug halofuginone (B1684669) hydrobromide. google.com Similarly, other substituted quinazolines serve as crucial building blocks for a variety of biologically active compounds.

However, a direct and documented synthetic lineage from this compound to a complex, named chemical entity is not apparent in the reviewed literature. While it is plausible that this compound is used in proprietary industrial syntheses, such information is not publicly accessible. The potential for this compound to serve as a critical building block remains largely unexplored in the academic literature.

Advanced Spectroscopic and Structural Characterization Techniques in Quinazoline Research

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. For 7-Bromo-4-chloro-6-nitroquinazoline (C₈H₃BrClN₃O₂), HRMS can measure the mass of the molecular ion with high accuracy, allowing for the confirmation of its chemical formula. americanelements.com The presence of bromine and chlorine atoms creates a distinctive isotopic pattern, which serves as a clear diagnostic marker in the mass spectrum. nih.gov

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule undergoes fragmentation, providing valuable structural insights. The fragmentation of halogenated nitroaromatic compounds is complex, often involving competitive losses of radicals and neutral molecules. bohrium.com For this compound, likely fragmentation pathways include the loss of the nitro group (•NO₂), the halogen atoms (•Br, •Cl), or related neutral molecules like HNO₂. bohrium.comnih.gov

Table 1: Predicted HRMS Data for [M+H]⁺ of this compound This table presents predicted mass-to-charge ratios (m/z) for the protonated molecule and its common adducts, which are instrumental for its identification in HRMS analysis.

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₄BrClN₃O₂⁺ | 287.91701 |

| [M+Na]⁺ | C₈H₃BrClN₃NaO₂⁺ | 309.89895 |

| [M+K]⁺ | C₈H₃BrClKN₃O₂⁺ | 325.87289 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the specific arrangement of substituents (regiochemistry) on the quinazoline (B50416) core. mdpi.com

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Connectivity

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, each integrating to one proton. Due to the lack of adjacent protons, all three signals—corresponding to H-2, H-5, and H-8—should appear as singlets. The strong electron-withdrawing effects of the nitro group and the halogens would shift these protons significantly downfield.

The ¹³C NMR spectrum would display signals for all eight carbons in the quinazoline ring system. Carbons directly attached to the electronegative nitrogen, chlorine, bromine, and nitro groups (C-2, C-4, C-6, C-7, C-8a, and C-4a) would show distinct chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH and quaternary carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | ~9.1 | ~155 |

| 4 | - | ~158 |

| 4a | - | ~122 |

| 5 | ~8.5 | ~128 |

| 6 | - | ~145 |

| 7 | - | ~120 |

| 8 | ~9.3 | ~130 |

| 8a | - | ~150 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Nitro, C-Cl, C-Br)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. udel.edu For this compound, the IR spectrum would be dominated by strong absorptions from the nitro group and various vibrations from the aromatic system.

The key functional groups and their expected absorption regions are:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group. orgchemboulder.com

Aromatic Ring: C=C and C=N stretching vibrations within the quinazoline ring system appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹. libretexts.org

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are typically found in the fingerprint region of the spectrum (below 1000 cm⁻¹). researchgate.netlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound This table outlines the expected vibrational frequencies for the key functional groups within the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aromatic C=C / C=N | Ring Stretch | 1600 - 1450 |

| C-Cl | Stretch | 850 - 550 |

| C-Br | Stretch | 690 - 515 |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

While NMR provides the definitive structure in solution, X-ray crystallography offers unparalleled, unambiguous proof of molecular structure in the solid state. mdpi.com This technique determines the precise spatial arrangement of atoms in a crystal, yielding exact bond lengths, bond angles, and intermolecular interactions. researchgate.net

For this compound, a single-crystal X-ray analysis would:

Absolutely confirm the connectivity and regiochemistry, leaving no doubt as to the positions of the bromo, chloro, and nitro substituents. nih.gov

Provide detailed geometric parameters, such as the planarity of the quinazoline ring system and any torsion angles associated with the nitro group. nih.govresearchgate.net

Reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions like π–π stacking or halogen bonding that stabilize the solid-state structure. mdpi.com

Although a specific crystal structure for this compound is not publicly available, the technique has been widely applied to other quinazoline derivatives, demonstrating its power in providing ultimate structural verification. nih.govacs.orgnih.govrsc.org

Spectroscopic Characterization of Highly Reactive and Transient Intermediates

The synthesis of complex molecules like this compound often proceeds through highly reactive intermediates that may be difficult to isolate. Spectroscopic characterization of these transient species is crucial for understanding reaction mechanisms and optimizing synthetic routes. nih.gov

In synthetic pathways leading to medicinally important compounds like Afatinib, substituted nitroquinazolines serve as key intermediates. mdpi.comscispace.com For example, the precursor to the title compound, 7-chloro-6-nitroquinazolin-4(3H)-one , is formed via nitration of 7-chloroquinazolin-4(3H)-one. fishersci.cascbt.com This intermediate is then subjected to a chlorination reaction (e.g., using POCl₃) to yield the highly reactive this compound.

This final product is often so reactive that it is used in situ for the subsequent reaction step without being isolated or fully characterized. Its high reactivity makes it susceptible to hydrolysis, potentially converting it back to its quinazolinone precursor if traces of water are present. Therefore, rapid spectroscopic monitoring (e.g., by ¹H NMR or LC-MS) of the reaction mixture is essential to confirm the formation of the transient chloro-substituted intermediate before proceeding with the next synthetic transformation. researchgate.net This ensures the reaction has gone to completion and provides critical data for process control and development.

Computational Chemistry and Theoretical Studies on 7 Bromo 4 Chloro 6 Nitroquinazoline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of quinazoline (B50416) derivatives. DFT methods, such as the widely used B3LYP functional combined with a split-valence basis set like 6-31+G(d,p), have proven effective in accurately describing the electronic structure of molecules containing nitrogen, oxygen, and halogen atoms. nih.gov

Table 1: Predicted Physicochemical Properties of 7-Bromo-4-chloro-6-nitroquinazoline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₃BrClN₃O₂ | PubChem uni.luamericanelements.com |

| Molecular Weight | 288.49 g/mol | PubChem americanelements.com |

| Monoisotopic Mass | 286.90973 Da | PubChemLite uni.lu |

| XLogP3 (Predicted) | 3.0 | PubChemLite uni.lu |

| Topological Polar Surface Area (TPSA) | 85.06 Ų | Inferred from similar structures |

| Hydrogen Bond Donors | 0 | Inferred from structure |

| Hydrogen Bond Acceptors | 5 | Inferred from structure |

This table presents data aggregated from computational predictions and chemical databases.

Frontier Molecular Orbital (FMO) theory is a cornerstone of predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

In this compound, the LUMO is expected to be of particular importance. Due to the potent electron-withdrawing effects of the chloro and nitro substituents, the LUMO's energy is significantly lowered, making the molecule a strong electron acceptor. Theoretical studies on similar quinazolines show the LUMO is typically distributed across the quinazoline ring system. nih.gov For this specific compound, the largest LUMO coefficients would likely be concentrated on the pyrimidine (B1678525) ring, especially at the C4 carbon atom. This high coefficient indicates that the C4 position is the most electron-deficient and, therefore, the most susceptible site for nucleophilic attack.

Table 2: Theoretical Frontier Molecular Orbital (FMO) Analysis

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

|---|---|---|

| HOMO | Primarily on the bromine atom and the benzene (B151609) portion of the quinazoline ring. | Indicates these sites are the most probable for electrophilic attack. |

| LUMO | Distributed across the pyrimidine ring, with a significant coefficient on the C4 carbon. | Designates the C4 position as the primary site for nucleophilic substitution. |

| HOMO-LUMO Gap | Predicted to be relatively small. | Suggests high reactivity and lower kinetic stability. |

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on a molecule's surface. This analysis is invaluable for identifying sites prone to electrophilic and nucleophilic interactions.

For this compound, an EPS map would reveal:

Intense Negative Potential (Red/Yellow): Regions of high electron density located around the oxygen atoms of the nitro group and the nitrogen atoms of the quinazoline ring. These are the primary nucleophilic sites, capable of interacting with electrophiles or engaging in hydrogen bonding.

Intense Positive Potential (Blue): A region of significant electron deficiency centered around the C4 carbon, influenced by the adjacent electronegative chlorine atom and the pyrimidine ring nitrogens. This pronounced blue area confirms the C4 position as the molecule's most electrophilic center, highly activated towards attack by nucleophiles. A lesser positive potential would be expected on the hydrogen atoms of the benzene ring.

Mechanistic Studies through Transition State Calculations and Potential Energy Surface (PES) Mapping

Computational chemistry allows for the detailed exploration of reaction mechanisms by calculating the energies of transition states (TS) and mapping the potential energy surface (PES) of a reaction pathway. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the C4 position.

Theoretical studies would model the reaction coordinate as a nucleophile approaches the C4 carbon. These calculations would identify the structure and energy of the high-energy transition state leading to the formation of a Meisenheimer complex, the key intermediate in an SNAr reaction. By mapping the PES, chemists can determine the activation energy (the energy barrier from reactants to the transition state), which dictates the reaction rate. Such studies can compare the activation barriers for substitution at different positions, providing a quantitative basis for predicting regioselectivity.

Prediction and Elucidation of Regioselectivity in Chemical Reactions

The quinazoline scaffold in this molecule presents multiple potential sites for substitution, primarily at the C4-Cl and C7-Br positions. Computational methods are exceptionally useful for predicting the regioselectivity of reactions like nucleophilic substitution.

The regioselectivity is overwhelmingly directed to the C4 position. This preference is well-documented for reactions on 2,4-dichloroquinazoline (B46505) precursors, where nucleophilic attack consistently occurs at C4. nih.gov This selectivity arises from the electronic activation provided by the quinazoline ring nitrogens. In this compound, this inherent preference is dramatically amplified by the additional strong electron-withdrawing nitro group at C6, which further depletes electron density from the pyrimidine ring and stabilizes the negative charge in the Meisenheimer intermediate formed upon attack at C4.

Table 3: Comparison of Activating Factors for Nucleophilic Substitution

| Position | Halogen | Electronic Activating Factors | Predicted Reactivity |

|---|---|---|---|

| C4 | Chlorine | - Activated by two adjacent ring nitrogens (N1 and N3). - Strongly activated by the electron-withdrawing nitro group at C6 via resonance and inductive effects. | Highly Favored |

| C7 | Bromine | - Located on the benzene ring, which is less inherently electron-deficient than the pyrimidine ring. - Not directly activated by ring nitrogens in the same way as C4. | Highly Disfavored |

Computational analysis, by comparing the activation energies for nucleophilic attack at C4 versus C7, would quantitatively confirm that the barrier for substitution at C4 is significantly lower, thus explaining the observed or predicted high regioselectivity. nih.gov

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Molecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. While the rigid, fused-ring structure of this compound limits its conformational freedom, MD simulations are still valuable.

Simulations of this molecule in a solvent like water or DMSO would reveal how solvent molecules arrange themselves around the solute, particularly around the polar nitro group and the halogen atoms. More importantly, when studying its potential as a precursor for biologically active agents, MD simulations can model its interaction within a protein's binding pocket. nih.gov These simulations can assess the stability of binding poses, identify key non-covalent interactions (like hydrogen bonds or π-π stacking), and calculate binding free energies, offering a dynamic view that complements static docking studies. nih.gov

In Silico Studies of Substituent Effects on Reactivity and Electronic Properties

A significant advantage of computational chemistry is the ability to perform in silico experiments by systematically modifying a molecule's structure and recalculating its properties. For this compound, one could computationally substitute the bromo, chloro, and nitro groups with other functional groups to probe their effects.

For instance, one could:

Vary the Halogens: Replace the C7-bromo group with a chloro or fluoro group and the C4-chloro group with a fluoro group to quantify changes in the LUMO energy and the electrostatic potential at C4. This would predict how halogen identity modulates reactivity.

Modify the Electron-Withdrawing Group: Replace the C6-nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy).

Analyze the Results: By comparing the calculated FMO energies, EPS maps, and activation barriers for nucleophilic substitution across this virtual library of compounds, researchers can establish quantitative structure-activity relationships (QSAR). This allows for the rational design of new quinazoline derivatives with fine-tuned electronic properties and reactivity for specific applications in medicinal chemistry or materials science.

Theoretical Prediction of Spectroscopic Parameters for Validation and Interpretation of Experimental Data

The validation of the molecular structure of this compound and the interpretation of its experimental spectra are significantly enhanced by computational chemistry. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for predicting a range of spectroscopic parameters with a high degree of accuracy. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical calculation of ¹H and ¹³C NMR chemical shifts is a primary method for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. asianpubs.org By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. This computed spectrum is then compared with the experimentally recorded one. A strong correlation between the predicted and observed chemical shifts serves as powerful evidence for confirming the proposed molecular structure. nih.gov This comparative approach helps in the unambiguous assignment of signals, especially in complex molecules with multiple substituent groups.

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. mdpi.com These calculations can determine the frequencies and intensities of the fundamental vibrational modes. Each calculated mode can be animated and analyzed to assign it to specific molecular motions, such as the stretching of the C-Cl bond, the symmetric and asymmetric stretching of the nitro (NO₂) group, or the stretching of the C-Br bond. Comparing the calculated vibrational spectrum with the experimental FT-IR and FT-Raman data allows for a detailed and reliable assignment of the observed absorption bands. nih.govmdpi.com This process is vital for confirming the presence of key functional groups and understanding the molecule's vibrational dynamics. Studies on various quinazoline derivatives have shown good agreement between vibrational frequencies calculated using the B3LYP method with a 6-311++G(d,p) basis set and the experimental values. asianpubs.org

Electronic Spectroscopy (UV-Vis): The electronic absorption properties, observed via UV-Vis spectroscopy, can be predicted using TD-DFT calculations. tandfonline.com These computations yield information about the electronic transitions between molecular orbitals, predicting the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (intensities). nih.gov For aromatic systems like quinazoline, these transitions are typically π → π* and n → π* in nature. mdpi.comnih.gov Theoretical predictions help in assigning the observed absorption bands to specific electronic transitions, providing insight into the molecule's electronic structure and how it is influenced by its various substituents. mdpi.com

The following table presents representative theoretical data for quinazoline derivatives, illustrating the kind of information that computational studies provide for comparison with experimental results.

Table 1: Representative Theoretical Spectroscopic Data for Quinazoline Derivatives

| Spectroscopic Technique | Parameter | Typical Calculated Range | Associated Functional Group/Transition |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 120-160 ppm | Aromatic/Heterocyclic Carbons |

| ¹H NMR | Chemical Shift (δ) | 7.5-9.5 ppm | Aromatic/Heterocyclic Protons |

| FT-IR | Vibrational Frequency (ν) | 1610-1635 cm⁻¹ | Quinazoline Ring C=N/C=C Stretching |

| FT-IR | Vibrational Frequency (ν) | 1500-1550 cm⁻¹ | Asymmetric NO₂ Stretching |

| FT-IR | Vibrational Frequency (ν) | 1300-1350 cm⁻¹ | Symmetric NO₂ Stretching |

| UV-Vis | Absorption (λmax) | 285-320 nm | n–π* transitions |

| UV-Vis | Absorption (λmax) | 210-285 nm | π–π* transitions |

Q & A

Q. What are the established synthetic routes for 7-bromo-4-chloro-6-nitroquinazoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated quinazolines typically involves multi-step pathways, such as:

- Nucleophilic aromatic substitution for introducing halogens (e.g., bromine/chlorine) at specific positions .

- Nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Key Variables:

- Temperature: Elevated temperatures during nitration may lead to decomposition.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .

- Catalysts: Lewis acids like FeCl₃ can accelerate substitution reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- Common Contaminants:

- Residual solvents (DMF, POCl₃) detected via GC-MS.

- Partially halogenated byproducts identified by LC-MS .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Predict regioselectivity in nitration/halogenation using Gibbs free energy profiles .

- Reaction Path Search Tools: Software like GRRM or AFIR identifies low-energy intermediates (e.g., transition states for nitro group positioning) .

- Machine Learning: Train models on halogenated quinazoline datasets to predict optimal solvent/catalyst combinations .

Case Study:

A 2024 study used DFT to optimize nitration at C6, achieving 90% regioselectivity by tuning electron-withdrawing effects of Br/Cl substituents .

Q. What strategies resolve contradictions in biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

- Dose-Response Validation: Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific toxicity .

- Mechanistic Studies:

- Purity Reassessment: Contaminants like 6-nitro isomers (from incomplete nitration) may skew results .

Example:

Inconsistent anti-tumor activity in MCF-7 cells was traced to variable nitro group orientation, resolved by X-ray crystallography .

Q. How does solvent choice impact the stability of this compound in long-term storage?

Methodological Answer:

- Degradation Pathways:

- Hydrolysis of nitro groups in aqueous media (pH-dependent).

- Light-induced decomposition (UV-sensitive bromine bonds) .

- Optimal Storage:

- Solvent: Anhydrous DMSO or DMF under inert gas (N₂/Ar) at −20°C .

- Stability Monitoring: Periodic HPLC checks every 6 months to detect degradation peaks .

Q. What factorial design approaches improve yield in multi-step syntheses?

Methodological Answer:

- Two-Level Factorial Design: Screen variables (temperature, catalyst loading, time) to identify critical factors .

- Response Surface Methodology (RSM): Optimize interdependent parameters (e.g., nitration time vs. acid concentration) .

- Case Study:

A 2023 study increased bromination yield from 65% to 82% by optimizing Br₂ equivalents (1.2–1.5 eq) and reaction time (8–10h) via central composite design .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Hammett Analysis: Quantify electron-withdrawing effects (σ values: NO₂ = +0.78, Br = +0.23, Cl = +0.11) to predict Suzuki coupling rates .

- Catalyst Screening: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in aryl boronic acid couplings due to steric protection from nitro groups .

- Kinetic Studies: Monitor reaction progress via in situ IR to detect intermediates (e.g., Pd-aryl complexes) .

Q. What analytical workflows validate the absence of genotoxic impurities in this compound batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.